molecular formula C19H26N2O5 B558457 Boc-D-phe-pro-OH CAS No. 38675-10-4

Boc-D-phe-pro-OH

Cat. No. B558457
CAS RN: 38675-10-4
M. Wt: 362.4 g/mol
InChI Key: ZPRHVPHDENDZTP-CABCVRRESA-N
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Description

Boc-D-Phe-Pro-OH is a synthetic intermediate . It has been used in the synthesis of peptide thrombin inhibitors . The molecular formula is C19H26N2O5 and the molecular weight is 362.43 .


Synthesis Analysis

Boc-D-Phe-Pro-OH has been used in the synthesis of peptide thrombin inhibitors . The synthesis pathway involves coupling protected amino acids in a specific order to form the desired peptide sequence.


Molecular Structure Analysis

The molecular formula of Boc-D-Phe-Pro-OH is C19H26N2O5 . The InChI code is InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1 .


Chemical Reactions Analysis

The relative affinity of Boc-D-Phe-Pro-OH is due to favorable hydrophobic interactions between thrombin and the bulky butyl group.


Physical And Chemical Properties Analysis

Boc-D-Phe-Pro-OH appears as a white to slight yellow to beige powder . It is clearly soluble in DMF (1 mmole in 2 ml DMF) .

Scientific Research Applications

  • Peptide Synthesis and Drug Design : Boc-D-phe-pro-OH is used in the synthesis of peptides and in the design of drug molecules. For instance, it has been used in the synthesis of endomorphin-1, a potent analgesic, through a combination of enzymatic and chemical methods, demonstrating a green approach to peptide synthesis (Sun et al., 2011). Another study involved the synthesis of various tripeptide analogs containing Boc-D-Phe-Pro-Arg-OH for exploring ligand affinity in human thrombin, a key protein in blood coagulation (Nienaber et al., 1996).

  • Self-Assembly and Nanostructure Formation : Boc-D-phe-pro-OH has been studied for its role in the self-assembly of diphenylalanine (Phe-Phe) motif, which has implications in biomaterial chemistry, sensors, and bioelectronics. The molecule contributes to the formation of various morphologies like tubular, vesicular, or fibrillar structures (Datta et al., 2018).

  • Molecular Recognition and Imprinted Polymers : Studies have utilized Boc-D-phe-pro-OH in the context of molecular recognition, particularly in the creation of molecularly imprinted polymers. These polymers can differentiate between the imprint species and its analogs, showing potential in chromatographic separations (Li et al., 2008).

  • Synthesis of Ionic Liquids : Boc-D-phe-pro-OH has been employed in the synthesis of novel proline-based imidazolium ionic liquids, highlighting its versatility in creating new chemical compounds with potential applications in various fields (Chaubey et al., 2020).

  • Biological Activity and Interaction Studies : The compound has been used in studies exploring the biological activity and interaction of peptides with enzymes. For example, its incorporation in peptides has been crucial in understanding the inhibition of thrombin, a key enzyme in blood coagulation (Kettner et al., 1990).

Safety And Hazards

Boc-D-Phe-Pro-OH should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

(2S)-1-[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24)/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRHVPHDENDZTP-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198018
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-phe-pro-OH

CAS RN

38675-10-4
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38675-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
MSL Lim, ER Johnston, CA Kettner - Journal of medicinal …, 1993 - ACS Publications
NMR studies have shown that the peptide portion,-(D) Phe-Pro-, has secondary structure in aqueous solutions. This structure corresponds fairly closely to the structureof H-(D) Phe-Pro-…
Number of citations: 48 pubs.acs.org
SL Lee, RS Alexander, A Smallwood, R Trievel… - Biochemistry, 1997 - ACS Publications
Highly effective thrombin inhibitors have been obtained by preparing boronic acid analogues of m-cyano-substituted phenylalanine and its incorporation into peptides. The cyano group …
Number of citations: 42 pubs.acs.org
C Kettner, L Mersinger, R Knabb - Journal of Biological Chemistry, 1990 - Elsevier
Peptides containing alpha-aminoboronic acids with neutral side chains are highly effective reaction intermediate analog inhibitors of the serine proteases leukocyte elastase, pancreatic …
Number of citations: 330 www.sciencedirect.com
R Gurunath, P Balaram - Biochemical and biophysical research …, 1994 - Elsevier
… Addition of the dipeptide Boc-D-Phe-Pro-OH to the N- deprotected heptapeptide afforded the nonapeptide. Addition of the N-deprotected 9-residue Cterminal fragment to the …
Number of citations: 18 www.sciencedirect.com
MR Wiley, NY Chirgadze, DK Clawson, TJ Craft… - Bioorganic & Medicinal …, 1996 - Elsevier
… The cyanobenzylamines 4 and $ and the cyanophenethylamines 6 and 7 were prepared and coupled to Boc-D-Phe-Pro-OH. The resulting benzonitriles (8-11) were then elaborated to …
Number of citations: 51 www.sciencedirect.com
J Oleksyszyn, B Boduszek, CM Kam… - Journal of medicinal …, 1994 - ACS Publications
… Hydrogenolysis produced H-(4-AmPhe)p(OPh)2 (85-90%, 9) which was coupled with Boc-D-Phe-Pro-OH to give Boc-D-Phe-Pro-(4-AmPhe)p(OPh)2 (59%, 11). Z-Pro-(4-AmPhe)p(OEt)…
Number of citations: 128 pubs.acs.org
EJ Iwanowicz, J Lin, DGM Roberts, IM Michel… - Bioorganic & Medicinal …, 1992 - Elsevier
… Thus, the corresponding salt of 6 was coupled with Boc-D-Phe-Pro-OH to give the protected hipeptide. Hydrogenation selectively removed the benzyl carbamate to give 10. Reacting …
Number of citations: 54 www.sciencedirect.com
H Angliker, P Wikström, P Rauber, S Stone… - Biochemical …, 1988 - portlandpress.com
Two peptide derivatives of arginylfluoromethane (Arg-CH2F), namely Bz(benzoyl)-Phe-ArgCH2F and D-Phe-Pro-Arg-CH2F, have been synthesized by extension of available methods, …
Number of citations: 42 portlandpress.com
K Sato, H Abe, T Kato, N Izumiya - Bulletin of the Chemical Society of …, 1977 - journal.csj.jp
… In procedure b, the coupling of Boc-D-Phe-Pro-OH (4) with the tripeptidyl resin resulted in the low yield of 92%. The low yield in this step may be due to steric hindrance caused by the …
Number of citations: 25 www.journal.csj.jp
P Wikstrom, H Kirschke, S Stone, E Shaw - Archives of biochemistry and …, 1989 - Elsevier
Earlier work has demonstrated the irreversible inactivation of serine and cysteine proteinases by peptides with a C-terminal chloromethyl ketone group. With a C-terminal diazomethyl …
Number of citations: 23 www.sciencedirect.com

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